molecular formula C28H24N4O2 B2681578 5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921516-12-3

5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2681578
M. Wt: 448.526
InChI Key: XXGNNEWJWIBIJH-UHFFFAOYSA-N
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Description

The compound “5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. Based on the 1H NMR spectra, there were 17 protons in the aromatic proton area and 20 protons in the aliphatic proton area . It’s worth noting that both representative molecules showed noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .


Synthesis Analysis

In one synthesis approach, 5-benzyl-1,3,4-oxadiazole-2-thiol was stirred with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to get the target compounds . The first stage synthesis produced the crude product .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The 1D and 2D NMR analysis of product also showed that the structure of obtained product was matched with the targeted molecule .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·) .

Scientific Research Applications

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : A series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
  • Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Anti-Alzheimer Agents

  • Field : Neuropharmacology
  • Application : Fifteen new benzothiophene-based compounds were designed, synthesized, and evaluated as potential anti-Alzheimer agents .
  • Method : The compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and self-mediated β-amyloid protein in vitro .
  • Results : Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

properties

IUPAC Name

5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-19-13-20(2)15-22(14-19)29-27(33)24-17-31(16-21-9-5-3-6-10-21)18-25-26(24)30-32(28(25)34)23-11-7-4-8-12-23/h3-15,17-18H,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNNEWJWIBIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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